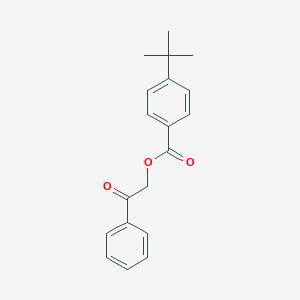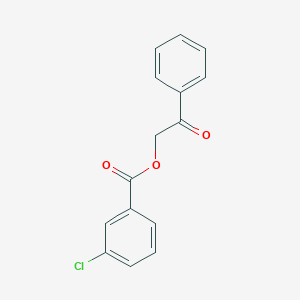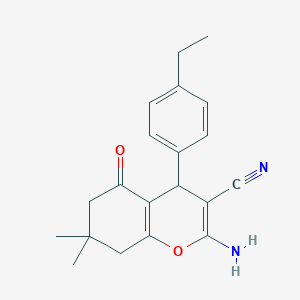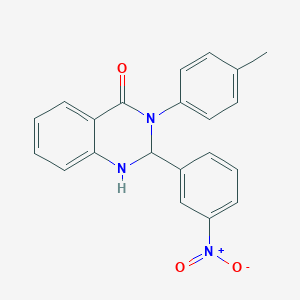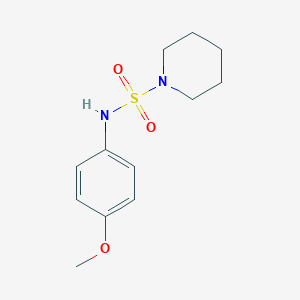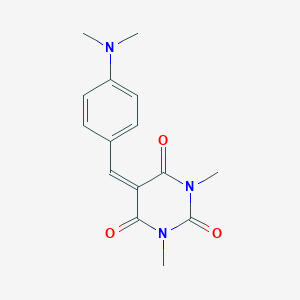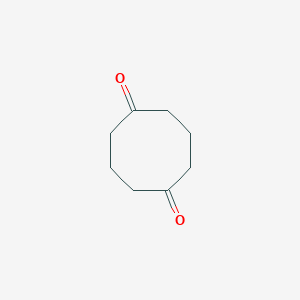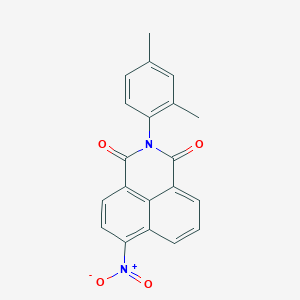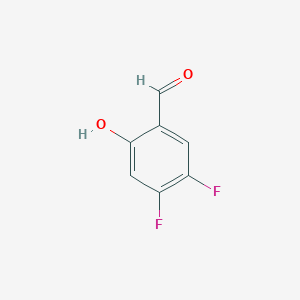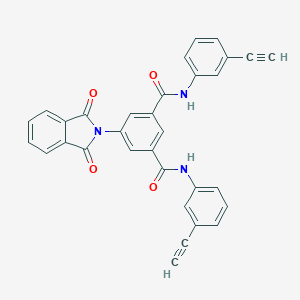
N-Methylpyridinium
Overview
Description
N-methylpyridinium is an ion with the chemical formula C₆H₈N⁺. It is the N-methylated derivative of pyridine and is classified as a quaternary ammonium ion. This compound is colorless and is often found in various coffee products as a result of the roasting process, where it is formed from its precursor, trigonelline .
Preparation Methods
N-methylpyridinium can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows :
C5H5N+(CH3O)2SO2→[C5H5NCH3]+CH3OSO3−
In industrial settings, this compound is produced during the roasting of coffee beans, where it is formed from the thermal degradation of trigonelline .
Chemical Reactions Analysis
N-methylpyridinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions, where one of its substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methylpyridinium has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of ionic liquids and other industrial chemicals.
Mechanism of Action
N-methylpyridinium exerts its effects through several mechanisms:
Glucose Utilization: It enhances glucose uptake and utilization in cells, leading to increased ATP levels.
Anti-inflammatory Effects: It reduces the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Antioxidant Properties: It induces chemopreventive phase II-enzymes via the Nrf2/ARE pathway.
Comparison with Similar Compounds
N-methylpyridinium is similar to other pyridinium salts, such as:
Pyridinium: The parent compound from which this compound is derived.
N-ethylpyridinium: Another derivative with an ethyl group instead of a methyl group.
N-propylpyridinium: A derivative with a propyl group.
This compound is unique due to its formation during coffee roasting and its specific health benefits, which are not observed in other similar compounds .
Properties
CAS No. |
694-56-4 |
|---|---|
Molecular Formula |
C6H8N+ |
Molecular Weight |
94.13 g/mol |
IUPAC Name |
1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H8N/c1-7-5-3-2-4-6-7/h2-6H,1H3/q+1 |
InChI Key |
PQBAWAQIRZIWIV-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1 |
Canonical SMILES |
C[N+]1=CC=CC=C1 |
Synonyms |
1-methylpyridinium 1-methylpyridinium chloride 1-methylpyridinium dibromoiodate (1-) 1-methylpyridinium iodide 1-methylpyridinium mu-iodotetraiododimercurate (1-) N-methylpyridinium |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)
